4-Ethyl-2-methylphenol chemical properties and structure
4-Ethyl-2-methylphenol chemical properties and structure
An In-depth Technical Guide to 4-Ethyl-2-methylphenol: Chemical Properties and Structure
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 4-Ethyl-2-methylphenol (CAS No: 2219-73-0), a significant alkyl-substituted phenol. The document delves into its chemical identity, structural properties, physicochemical characteristics, synthesis and purification methodologies, spectroscopic profile, key applications, and safety and handling protocols. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a detailed understanding of this compound.
Introduction
4-Ethyl-2-methylphenol, also known as 4-ethyl-o-cresol, is an organic compound classified as an ortho-cresol, which is a derivative of phenol.[1][2] Its structure consists of a benzene ring substituted with a hydroxyl group, a methyl group at the ortho position, and an ethyl group at the para position relative to the hydroxyl group.[3] This compound is found naturally in certain foods, such as coffee, and contributes to the flavor profile of some products.[1][4] It has garnered interest in various industrial and scientific fields, including agrochemicals and food science, due to its specific chemical properties and biological activities.[3]
Chemical Identity and Structure
A clear understanding of the chemical identity and structure of 4-Ethyl-2-methylphenol is fundamental for its application and study.
Synonyms:
Key Identifiers:
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CAS Number: 2219-73-0[6]
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Molecular Formula: C₉H₁₂O[5]
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IUPAC Name: 4-ethyl-2-methylphenol[5]
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InChI: InChI=1S/C9H12O/c1-3-8-4-5-9(10)7(2)6-8/h4-6,10H,3H2,1-2H3[5][6]
Caption: 2D structure of 4-Ethyl-2-methylphenol.
Physicochemical Properties
The physical and chemical properties of 4-Ethyl-2-methylphenol are summarized in the table below. These properties are crucial for designing experimental protocols, and for predicting its behavior in various systems.
| Property | Value | Source(s) |
| Melting Point | 15 °C (lit.) | [3] |
| Boiling Point | 223 - 236 °C (lit.) | [3][4] |
| Density | 1.063 g/mL at 25°C | [3] |
| Water Solubility | 745.7 mg/L @ 25 °C (est.) | [4][7] |
| logP (Octanol/Water) | 2.263 - 3.006 (est.) | [3][4] |
| Vapor Pressure | 0.066 mmHg @ 25 °C (est.) | [4] |
| Flash Point | 98.1 °C (est.) | [4][7] |
| pKa (Strongest Acidic) | 10.68 (Predicted) | [1] |
| Refractive Index | 1.533 | [7] |
Synthesis and Purification
Industrial Synthesis: Friedel-Crafts Alkylation
The primary industrial synthesis route for 4-Ethyl-2-methylphenol is the Friedel-Crafts alkylation of o-cresol using an ethylating agent. This electrophilic aromatic substitution reaction introduces an ethyl group onto the aromatic ring of o-cresol. The choice of catalyst (typically a Lewis acid like AlCl₃) and reaction conditions (temperature, pressure, solvent) are critical to optimize the yield and selectivity of the para-substituted product over other isomers.
Novel Purification via Calcium Ion Coordination
A recently developed purification method offers a highly efficient way to obtain high-purity 4-Ethyl-2-methylphenol.[3] This process leverages the principles of coordination chemistry:
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Neutralization: The crude product mixture is treated with calcium hydroxide (Ca(OH)₂), which reacts with the phenolic hydroxyl group to form a calcium phenolate intermediate.[3]
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Coordination: Four molecules of the 4-Ethyl-2-methylphenol phenolate sequentially coordinate with a single Ca²⁺ ion.[3] This selective coordination isolates the desired product from impurities.
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Thermal Decomposition: The resulting complex is heated to between 170–200°C. This thermal treatment decomposes the complex, releasing the 4-Ethyl-2-methylphenol in a highly purified form (>99.6% purity).[3]
This method is advantageous as it minimizes the formation of byproducts and is scalable for industrial production.[3]
Caption: Synthesis and Purification Workflow.
Spectroscopic Analysis
Spectroscopic methods are essential for the structural elucidation and confirmation of 4-Ethyl-2-methylphenol.
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Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of 4-Ethyl-2-methylphenol shows a molecular ion peak (M⁺) at m/z 136.[5][8] A prominent peak is observed at m/z 121, corresponding to the loss of a methyl group ([M-CH₃]⁺), which is a characteristic fragmentation pattern for ethyl-substituted aromatic compounds.[5] Other significant fragments can be seen at m/z 77 and 39.[5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectral data is available for 4-Ethyl-2-methylphenol, which is crucial for confirming the carbon skeleton and the substitution pattern on the benzene ring.[5][9] ¹H NMR would show distinct signals for the aromatic protons, the hydroxyl proton, and the protons of the ethyl and methyl groups, with characteristic splitting patterns and chemical shifts.
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Raman Spectroscopy: Raman spectral data for this compound is also available and can provide complementary information to IR spectroscopy regarding molecular vibrations.[5][9]
Applications
4-Ethyl-2-methylphenol has demonstrated utility in several specialized applications.
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Agrochemicals: It exhibits potent repellent activity against the brown ear tick (Rhipicephalus appendiculatus), a significant parasite affecting cattle.[3] In comparative assays, it was found to be more effective than similar compounds, with a 75% repellency dose (RD₇₅) of 0.089 mg.[3] Research suggests that modifying the alkyl chain length at the para position can further enhance its efficacy as a repellent.[3]
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Food and Flavoring: This compound is a component of smoke flavorings, where it imparts spicy, clove-like aromatic notes.[3] It is also found naturally in various foods and beverages, including red wines, soy sauce, and coffee, contributing to their complex flavor profiles.[1][3]
Safety and Handling
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Ethyl-2-methylphenol is classified with the following hazards:
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Hazard Statements:
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Precautionary Statements (selected):
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
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P264: Wash skin thoroughly after handling.[5]
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P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
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P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7]
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P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
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Handling Recommendations: Standard laboratory safety protocols should be strictly followed. This includes working in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid ingestion, inhalation, and contact with skin and eyes.
Conclusion
4-Ethyl-2-methylphenol is a versatile phenolic compound with a well-defined chemical structure and a range of interesting physicochemical properties. Its synthesis via Friedel-Crafts alkylation and subsequent purification through an innovative calcium coordination method allows for the production of a high-purity product. The compound's applications as an agrochemical repellent and a food flavoring agent highlight its practical importance. A thorough understanding of its spectroscopic profile and adherence to safety guidelines are essential for its effective and safe use in research and industrial settings.
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Rasayan Journal of Chemistry. (2015). SYNTHESIS OF (E)-4-METHYL-2-((PHENETHYLIMINO (PHENYL)METHYL)PHENOL AND ITS TRANSITION METAL COMPLEXES, CHARACTERIZATION AND ELEC. Retrieved from [Link]
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